molecular formula C10H20N2O3 B13045778 Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate

Cat. No.: B13045778
M. Wt: 216.28 g/mol
InChI Key: ZJBSYONHNREFIV-ZETCQYMHSA-N
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Description

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to an aminooxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of an amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or pyridine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs continuous flow microreactor systems, which allow for precise control over reaction conditions and improved safety . These systems facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce amino alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (S)-(1-(3-aminooxetan-3-YL)ethyl)carbamate is unique due to the presence of the aminooxetane moiety, which imparts distinct reactivity and potential biological activity. This structural feature differentiates it from other tert-butyl carbamates and expands its utility in various applications.

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(3-aminooxetan-3-yl)ethyl]carbamate

InChI

InChI=1S/C10H20N2O3/c1-7(10(11)5-14-6-10)12-8(13)15-9(2,3)4/h7H,5-6,11H2,1-4H3,(H,12,13)/t7-/m0/s1

InChI Key

ZJBSYONHNREFIV-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C1(COC1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1(COC1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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